molecular formula C11H16FN5 B11738641 N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-4-amine

N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-4-amine

Cat. No.: B11738641
M. Wt: 237.28 g/mol
InChI Key: PIIAOGLHPKAVBI-UHFFFAOYSA-N
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Description

N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-4-amine is a pyrazole-based compound featuring a fluorinated pyrazole core linked via a methylene bridge to a secondary amine-substituted pyrazole.

Properties

Molecular Formula

C11H16FN5

Molecular Weight

237.28 g/mol

IUPAC Name

N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine

InChI

InChI=1S/C11H16FN5/c1-4-17-11(12)10(8(2)15-17)6-13-9-5-14-16(3)7-9/h5,7,13H,4,6H2,1-3H3

InChI Key

PIIAOGLHPKAVBI-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)CNC2=CN(N=C2)C)F

Origin of Product

United States

Preparation Methods

Formylation of 1-Ethyl-5-Fluoro-3-Methyl-1H-Pyrazole

The first step involves formylation at the C4 position of the pyrazole ring using N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) under anhydrous conditions. This produces 4-formyl-1-ethyl-5-fluoro-3-methyl-1H-pyrazole , a key intermediate.

1-Ethyl-5-fluoro-3-methyl-1H-pyrazole+DMFPOCl3,05C4-Formyl derivative[6]\text{1-Ethyl-5-fluoro-3-methyl-1H-pyrazole} + \text{DMF} \xrightarrow{\text{POCl}_3, 0-5^\circ \text{C}} \text{4-Formyl derivative} \quad

Reductive Amination with 1-Methyl-1H-Pyrazol-4-Amine

The formylated intermediate undergoes reductive amination with 1-methyl-1H-pyrazol-4-amine using sodium borohydride (NaBH₄) in tetrahydrofuran (THF). This step couples the two pyrazole units via a methylene bridge.

4-Formyl derivative+1-Methyl-1H-pyrazol-4-amineNaBH4,THFTarget Compound[6]\text{4-Formyl derivative} + \text{1-Methyl-1H-pyrazol-4-amine} \xrightarrow{\text{NaBH}_4, \text{THF}} \text{Target Compound} \quad

Alternative Pathway: Nucleophilic Substitution

An alternative method employs 1-(chloromethyl)-1-ethyl-5-fluoro-3-methyl-1H-pyrazole reacting directly with 1-methyl-1H-pyrazol-4-amine in dimethyl sulfoxide (DMSO) at 80°C. This single-step approach avoids formylation but requires stringent temperature control to prevent side reactions.

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include:

  • Solvent Choice : THF and DMF enhance solubility of intermediates, while DMSO accelerates nucleophilic substitution.

  • Temperature : Reductive amination proceeds optimally at 0–5°C, whereas nucleophilic substitution requires 80°C.

  • Catalysts : NaBH₄ achieves >90% conversion in reductive amination, while Pd/C facilitates precursor synthesis.

ParameterOptimal RangeImpact on Yield
Temperature (Reduction)0–5°CMaximizes amine stability
Solvent (Substitution)DMSOAccelerates reaction rate
Catalyst Loading5 mol% Pd/CPrevents over-reduction

Purification and Characterization

Post-synthesis purification involves column chromatography (silica gel, ethyl acetate/hexane) to isolate the target compound with >95% purity. Recrystallization from ethanol/water mixtures further enhances purity to 98–99%. Characterization via ¹H NMR and LC-MS confirms structural integrity:

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.35 (t, 3H, CH₂CH₃), 2.25 (s, 3H, CH₃), 4.15 (q, 2H, CH₂CH₃), 6.85 (s, 1H, pyrazole-H).

  • LC-MS (m/z) : 288.1 [M+H]⁺, consistent with molecular weight.

Comparative Analysis of Methods

MethodStepsYield (%)Purity (%)Advantages
Reductive Amination36898High purity, scalable
Nucleophilic Substitution15292Faster, fewer intermediates

The reductive amination route is preferred for industrial-scale synthesis due to superior yield and purity, despite requiring multiple steps. The substitution method offers a rapid alternative for small-scale research applications.

Challenges and Mitigation Strategies

  • Byproduct Formation : Over-alkylation during substitution is minimized by stoichiometric control.

  • Moisture Sensitivity : NaBH₄ reactions are conducted under nitrogen to prevent hydrolysis.

  • Cost Efficiency : Recycling DMF and THF reduces solvent expenses by 30–40%.

Industrial-Scale Adaptations

For kilogram-scale production, continuous flow reactors replace batch processes, enhancing reaction consistency and reducing processing time by 50%. In-line FTIR monitoring enables real-time adjustment of reagent ratios, ensuring optimal conversion rates .

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoro group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols; reactions often conducted in polar aprotic solvents.

Major Products

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with different functional groups.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-4-amine. Research indicates that compounds with similar structures exhibit significant activity against various bacterial and fungal strains. For instance, pyrazole derivatives have shown:

  • Antibacterial Activity : Effective against resistant strains such as Staphylococcus aureus.
  • Antifungal Activity : Inhibitory effects on pathogens like Candida albicans .

Anti-inflammatory Effects

Pyrazole derivatives are also noted for their anti-inflammatory properties. Studies have demonstrated that certain compounds can significantly reduce inflammation markers in animal models, suggesting potential therapeutic uses for conditions such as arthritis and other inflammatory diseases. For example, compounds similar to this compound have been reported to reduce edema effectively .

Antiviral Properties

Emerging research has identified pyrazole derivatives as promising antiviral agents. The compound's structural features may enhance its efficacy against viruses, including those causing respiratory infections and other viral diseases . For instance, modifications in the pyrazole structure have led to increased potency against the measles virus and other viral pathogens.

Case Study 1: Antimicrobial Efficacy

In a study conducted by Wang et al., a series of pyrazole derivatives were synthesized and tested for antimicrobial activity. Among them, a derivative closely related to N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-4-amines exhibited MIC values significantly lower than standard antibiotics, indicating its potential as an effective antimicrobial agent .

Case Study 2: Anti-inflammatory Research

Research by Chikkula and Sundararajan evaluated the anti-inflammatory effects of various pyrazole derivatives in rodent models. The study found that certain compounds reduced inflammation markers by up to 97%, showcasing their potential for treating inflammatory diseases .

Mechanism of Action

The mechanism of action of N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural features and properties of the target compound and its analogs:

Compound Name Molecular Formula Substituents Molecular Weight Key Features CAS Number Source
Target Compound C₁₃H₁₈FN₅ - 1-Ethyl-5-fluoro-3-methyl-pyrazole
- 1-Methyl-pyrazole-4-amine
263.32 (estimated) Fluorine enhances electronegativity; ethyl group increases lipophilicity Not specified
N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine C₁₄H₂₀FN₅ - 1,4-Dimethyl-pyrazole
- Same fluorinated pyrazole core
277.34 Additional methyl group at pyrazole-4 position; altered hydrogen bonding potential 1856069-90-3
N-[(2-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine C₁₁H₁₂BrN₃ - 2-Bromophenyl substituent
- No fluorine or ethyl groups
266.14 Bromine increases molecular weight; aromatic ring enables π-π stacking 1152858-05-3
N-[(2-Chlorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine C₁₁H₁₂ClN₃ - 2-Chlorophenyl substituent
- Chlorine instead of bromine
221.68 Chlorine's electronegativity affects electronic properties 1153972-38-3
1-(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine C₁₂H₁₈FN₅ - Methanamine linker
- No secondary amine
251.30 Reduced hydrogen bonding capacity; altered solubility 1856099-15-4

Key Differences and Implications

Substituent Effects: Fluorine vs. Halogens: The target compound’s fluorine atom (vs. Alkyl Groups: The ethyl group in the target compound enhances lipophilicity compared to smaller substituents (e.g., methyl), influencing membrane permeability .

Hydrogen Bonding :

  • The secondary amine in the target compound enables hydrogen bonding, unlike the methanamine analog (CAS 1856099-15-4), which may reduce solubility but improve receptor binding .

Synthetic Accessibility :

  • Pyrazole-4-amine derivatives (e.g., 1-methyl-1H-pyrazol-4-amine) are commercially expensive ($99.50/g), suggesting the target compound’s synthesis may require cost-effective optimization .

Biological Activity

N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-4-amine is a synthetic compound belonging to the pyrazole class. Its unique structure, characterized by multiple nitrogen atoms and various substituents, contributes to its diverse biological activities. This article reviews the compound's biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C12H18FN5
  • Molecular Weight : 287.77 g/mol
  • CAS Number : 1856089-87-6

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. These interactions can modulate enzymatic activities, leading to various therapeutic effects. The exact pathways are dependent on the target molecules involved in different biological systems .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

1. Anticancer Activity

Studies have shown that this compound has significant anticancer properties. It has demonstrated activity against various cancer cell lines, including:

Cell LineInhibition Percentage (%)
HepG2 (Liver)54.25
HeLa (Cervical)38.44

The compound's ability to inhibit cell proliferation suggests potential as an anticancer agent .

2. Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. It was found to inhibit the release of tumor necrosis factor-alpha (TNFα), a key mediator in inflammatory responses, particularly in models of lipopolysaccharide (LPS)-induced inflammation .

3. Enzyme Inhibition

N-[ (1 - ethyl - 5 - fluoro - 3 - methyl - 1 H - pyrazol - 4 - yl) methyl] - 1 , 3 - dimethyl - 1 H - pyrazol - 5-amines have been reported to act as inhibitors for specific kinases involved in cellular signaling pathways, such as MK2, which plays a crucial role in inflammation and autoimmune diseases .

Case Studies

Several studies have contributed to understanding the biological activity of this compound:

Study A: Anticancer Activity

In a study investigating various derivatives of pyrazole compounds, N-[ (1 - ethyl - 5 - fluoro - 3 - methyl - 1 H - pyrazol - 4 - yl) methyl] showed promising results against cancer cell lines, with significant inhibition rates that suggest its potential use in cancer therapy .

Study B: Anti-inflammatory Mechanism

Research on the anti-inflammatory properties highlighted that the compound effectively reduced TNFα levels in cellular models, indicating its potential as a treatment for inflammatory diseases .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?

Methodological Answer: The synthesis of pyrazole-4-amine derivatives typically involves multi-step processes, including condensation, alkylation, and purification. For example, a related compound, N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine, was synthesized using copper(I) bromide as a catalyst, cesium carbonate as a base, and dimethyl sulfoxide (DMSO) as a solvent at 35°C for 48 hours, yielding 17.9% after chromatographic purification with EtOAc/hexane gradients . To improve yields:

  • Optimize catalyst loading (e.g., copper(I) bromide at 0.101 g per 2.0 g substrate).
  • Use high-purity solvents and inert reaction conditions to minimize side reactions.
  • Explore alternative bases (e.g., K₂CO₃ in DMF for alkylation steps, as seen in oxadiazole-thiol derivatization) .

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy : Confirm regiochemistry using δ values (e.g., pyrazole-CH₂ protons appear at δ 3.2–4.5 ppm) .
  • HRMS : Validate molecular weight (e.g., ESI-HRMS m/z 215 [M+H]⁺ for a related pyrazole-4-amine) .
  • IR Spectroscopy : Identify functional groups (e.g., NH stretches at ~3298 cm⁻¹) .
    Cross-reference data with computational predictions (e.g., DFT-calculated NMR shifts) to resolve ambiguities .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for pyrazole-4-amine derivatives?

Methodological Answer: Integrate quantum chemical calculations (e.g., density functional theory, DFT) with experimental data to predict reactivity. For instance:

  • Use reaction path search algorithms to identify low-energy transition states .
  • Apply machine learning to analyze experimental datasets (e.g., solvent/base combinations) and recommend optimal conditions .
  • Validate predictions via small-scale trials (e.g., testing predicted regioselectivity in alkylation steps) .

Q. How do fluorination and methylation at the pyrazole core influence physicochemical properties?

Methodological Answer: Fluorine and methyl groups impact:

  • Lipophilicity : Fluorine increases logP (e.g., 5-fluoro substitution enhances membrane permeability) .
  • Thermal Stability : Methyl groups improve melting points (e.g., 172–173°C for methyl-substituted quinazolin-4-amine derivatives) .
  • Reactivity : Fluorine directs electrophilic substitution to specific ring positions, as seen in 5-fluoro-1H-pyrazole derivatives . Conduct comparative DSC/TGA studies to quantify stability changes.

Q. What strategies resolve discrepancies in spectral data during characterization?

Methodological Answer:

  • Cross-Validation : Compare experimental NMR/IR with literature data (e.g., δ 8.87 ppm for pyridyl protons in CDCl₃) .
  • Isotopic Labeling : Use ¹⁵N/¹³C-labeled analogs to assign ambiguous peaks .
  • Crystallography : Resolve tautomerism via single-crystal X-ray diffraction (e.g., confirming Z/E configurations in imine derivatives) .

Q. How can regioselectivity challenges during pyrazole functionalization be addressed?

Methodological Answer:

  • Directed Metalation : Use directing groups (e.g., -NH₂) to control substitution sites .
  • Protecting Groups : Temporarily block reactive positions (e.g., trimethylsilyl ethers for selective alkylation) .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at less hindered positions .

Q. What protocols assess the stability of pyrazole-4-amine derivatives under storage?

Methodological Answer:

  • Accelerated Stability Testing : Expose compounds to 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
  • Light Sensitivity : Use amber vials and UV-vis spectroscopy to detect photolytic byproducts .
  • Moisture Control : Store under inert gas (N₂/Ar) with molecular sieves to prevent hydrolysis .

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